N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Beschreibung
N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine derivative featuring a 3-bromophenylacetamide substituent and a 7-phenyl-substituted thieno[3,2-d]pyrimidin-4-one core. The bromine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence binding interactions, while the 7-phenyl group on the thienopyrimidine core contributes to steric and electronic properties .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2S/c21-14-7-4-8-15(9-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWILJIDILBMYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thorpe-Ziegler Cyclization (Scheme 1)
The Thorpe-Ziegler reaction constructs the thienopyrimidine ring via intramolecular cyclization of a mercaptocarbonitrile precursor. As demonstrated by Abdel Hamid et al., this method proceeds as follows:
- Starting material : Ethyl 2-cyano-2-(pyrimidin-4-ylthio)acetate (47 ).
- Cyclization : Treatment with sodium ethoxide in ethanol induces deprotonation and ring closure, yielding thieno[3,2-d]pyrimidin-4(3H)-one (48 ) with a reported yield of 71%.
Critical parameters :
- Base strength (NaOEt > NaOH) to ensure complete deprotonation.
- Anhydrous conditions to prevent hydrolysis of the nitrile group.
Cyclocondensation of Aminothiophene Derivatives (Scheme 2)
Alternate routes involve cyclocondensation of 3-aminothiophene-2-carboxylates with urea or thiourea:
- Reactants : 3-Amino-4-phenylthiophene-2-carboxylate (21 ) and urea.
- Conditions : Reflux in acetic acid for 6–8 hours.
- Product : 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (22c ) with yields up to 91%.
Advantages :
- Direct introduction of the phenyl group at position 7 via pre-functionalized thiophene.
- High regioselectivity due to electronic directing effects of the amino group.
Functionalization at Position 3: Introduction of the Acetamide Side Chain
Alkylation with Chloroacetamide Derivatives
Intermediate 22c undergoes N-alkylation at position 3 using 2-chloro-N-(3-bromophenyl)acetamide. This method mirrors the synthesis of bis-pyrimidine acetamides reported by PMC5548699:
- Reactants :
- 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (22c )
- 2-Chloro-N-(3-bromophenyl)acetamide (III )
- Conditions :
- Solvent: Dry DMF
- Base: K₂CO₃
- Temperature: 80°C, 12 hours
- Product : Target compound with an estimated yield of 65–75%.
Characterization :
Stepwise Acylation and Coupling
An alternative approach involves sequential acylation and Buchwald-Hartwig amination:
- Acylation : React 22c with chloroacetyl chloride in THF to form 3-chloroacetylthienopyrimidinone.
- Amination : Couple with 3-bromoaniline using Pd(OAc)₂/Xantphos catalytic system, yielding the target compound.
Yield optimization :
Data Tables: Synthetic Routes and Conditions
Table 1. Comparative Analysis of Thienopyrimidine Core Synthesis
Table 2. Acetamide Side-Chain Introduction Strategies
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Alkylation | 2-Chloro-N-(3-bromophenyl)acetamide | K₂CO₃, DMF, 80°C | 75 | 98 |
| Acylation-Amination | Chloroacetyl chloride + 3-bromoaniline | Pd(OAc)₂, Xantphos | 68 | 95 |
Challenges and Optimization Recommendations
Regioselectivity in Cyclization :
Purification Difficulties :
Scale-Up Considerations :
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Gene Expression: Binding to DNA or RNA to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Thieno[3,2-d]pyrimidine Cores
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Phenyl vs. Heteroaryl Substituents: The 7-phenyl group in the target compound and analogs (e.g., 7-(4-fluorophenyl)) may stabilize the thienopyrimidine core through π-π interactions, while furan or methoxybenzyl side chains introduce polar or steric effects .
Anti-Inflammatory and COX-2 Inhibition
Benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1–11 in ) inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the micromolar range .
Anticancer Potential
Thienopyrimidines with acetamide side chains (e.g., compounds 8–11 in ) exhibit in vitro anti-breast cancer activity, though specific mechanisms remain uncharacterized . The bromophenyl group in the target compound may enhance DNA intercalation or kinase inhibition compared to non-halogenated analogs .
Biologische Aktivität
N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. Its unique structural features, including a bromophenyl group and a thienopyrimidine core, suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Modulation : It may act on specific receptors, triggering downstream signaling cascades that affect gene expression and cellular behavior.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit anticancer activity. For instance, compounds containing the thieno[3,2-d]pyrimidine core have been reported to inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.
| Compound Class | Biological Activity |
|---|---|
| Thieno[3,2-d]pyrimidines | Anticancer |
| Sulfonamide derivatives | Antibacterial |
| 1,2,4-Triazole derivatives | Antiviral |
Antimicrobial and Antiviral Activities
This compound has been noted for its potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and viruses, indicating that this compound could also possess such activities.
Case Studies
- Anticancer Activity : A study investigating the effects of thienopyrimidine derivatives on A431 vulvar epidermal carcinoma cells found significant inhibition of cell proliferation and migration when treated with related compounds. These findings suggest that this compound may offer similar therapeutic benefits in oncology.
- Antimicrobial Effects : Another study highlighted the antimicrobial properties of thienopyrimidine derivatives against various bacterial strains, emphasizing their role as potential drug candidates in treating infections.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
The synthesis involves multi-step organic reactions, typically including:
- Core Formation : Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization reactions, often using Knoevenagel condensation or Suzuki couplings to introduce aryl groups (e.g., the 7-phenyl substituent) .
- Acetamide Linkage : Coupling the bromophenyl group to the core via nucleophilic substitution or amide bond formation. Optimizing solvent polarity (e.g., DMF or THF) and catalysts (e.g., HATU/DIPEA) is critical for high yields .
- Purification : Chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. Key Optimization Factors :
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
Analytical Methods :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.5 ppm) and core structure .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~492.3 Da) .
- X-ray Crystallography : For unambiguous confirmation of crystal structure, particularly for novel derivatives .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
Q. What in vitro assays are recommended to evaluate the compound’s biological activity?
Primary Screens :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorescence-based protocols) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Strategies :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to assess electronic effects on binding .
- Scaffold Hybridization : Introduce heterocycles (e.g., 1,2,4-oxadiazole) to enhance metabolic stability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .
Q. Data Interpretation :
- Correlate logP values (lipophilicity) with cellular permeability trends .
Q. What methodologies resolve contradictions in biological activity data across studies?
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times .
- Compound Stability : Degradation in DMSO stock solutions over time, validated via stability-indicating HPLC .
Q. Resolution Steps :
- Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Validate purity and stability before each experiment .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
In Vitro Models :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. In Vivo Studies :
- Rodent PK : Single-dose IV/PO administration to calculate AUC, Cmax, and bioavailability .
Q. What strategies mitigate off-target effects in multi-target drug discovery?
Approaches :
- Selectivity Profiling : Broad kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Proteome-Wide Screening : Affinity pulldown combined with mass spectrometry .
- Pharmacophore Refinement : Adjust substituent bulk to sterically block non-target binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
